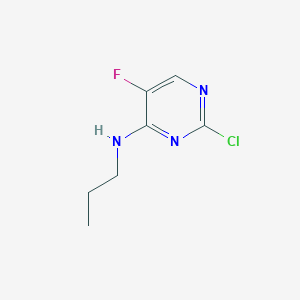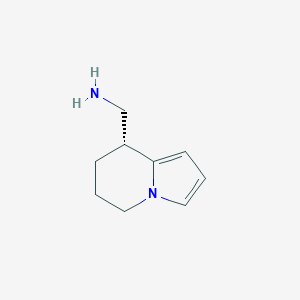
Potassium 5-nitroquinolin-8-yl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 5-nitroquinolin-8-yl sulfate is a chemical compound with the molecular formula C₉H₇KN₂O₆S and a molecular weight of 310.32 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of Potassium 5-nitroquinolin-8-yl sulfate typically involves the nitration of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. Industrial production methods may involve multi-step processes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary to manufacturers .
Analyse Des Réactions Chimiques
Potassium 5-nitroquinolin-8-yl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.
Substitution: The compound can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium 5-nitroquinolin-8-yl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Potassium 5-nitroquinolin-8-yl sulfate involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It may inhibit certain enzymes or disrupt cellular processes by binding to metal ions essential for enzyme function . The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Potassium 5-nitroquinolin-8-yl sulfate can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.
Nitroxoline: An antibacterial agent used in urinary tract infections.
Quinoline sulfate: Used in the synthesis of various organic compounds.
What sets this compound apart is its unique combination of a nitro group and a sulfate group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H5KN2O6S |
|---|---|
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
potassium;(5-nitroquinolin-8-yl) sulfate |
InChI |
InChI=1S/C9H6N2O6S.K/c12-11(13)7-3-4-8(17-18(14,15)16)9-6(7)2-1-5-10-9;/h1-5H,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
HUNRQRDMHXTKLM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)[O-])[N+](=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)


![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)
![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)

![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)


![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)

![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate](/img/structure/B13102751.png)

